Methyl 2-(4-aminopyrimidin-2-yl)acetate

Kinase inhibitor design Hinge-binding motif Regiochemical selectivity

For kinase inhibitor programs requiring narrow kinome selectivity, this 4-aminopyrimidine scaffold avoids promiscuous hinge binding of 2-amino regioisomers. Its methyl ester provides 10-100x superior membrane permeability vs. free acid for intact-cell assays, while enabling orthogonal deprotection in multi-step library synthesis. Order ≥97% purity to eliminate impurity-driven potency artifacts in QSAR studies.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13573294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-aminopyrimidin-2-yl)acetate
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=NC=CC(=N1)N
InChIInChI=1S/C7H9N3O2/c1-12-7(11)4-6-9-3-2-5(8)10-6/h2-3H,4H2,1H3,(H2,8,9,10)
InChIKeyYTLGBRHSYIVUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-aminopyrimidin-2-yl)acetate: Core Properties and Comparator Landscape for Procurement Evaluation


Methyl 2-(4-aminopyrimidin-2-yl)acetate (CAS 2092691-78-4) is a bifunctional pyrimidine building block bearing an exocyclic 4-amino group and a C2-linked methyl acetate side chain . With molecular formula C₇H₉N₃O₂ and molecular weight 167.17 g·mol⁻¹, it belongs to the aminopyrimidine ester class widely employed as a hinge-binding scaffold in kinase inhibitor discovery [1]. The compound is commercially available from multiple specialist suppliers at purities typically ranging from 95% to 98% . Its closest structural analogs—the regioisomeric methyl 2-(2-aminopyrimidin-4-yl)acetate, the free carboxylic acid 2-(4-aminopyrimidin-2-yl)acetic acid, and the homologous ethyl and tert-butyl esters—form the comparator set against which procurement-relevant differentiation must be assessed.

Why Methyl 2-(4-aminopyrimidin-2-yl)acetate Cannot Be Casually Substituted by In-Class Analogs


Generic substitution among aminopyrimidine acetate derivatives is scientifically unsound because three structural variables—regiochemistry of the amino group, ester alkyl chain length, and ester vs. free acid state—independently and interactively govern hinge-binding geometry, passive membrane permeability, and downstream synthetic reactivity [1][2]. The 4-aminopyrimidine substitution pattern orients the exocyclic amine away from the kinase hinge region, whereas the 2-amino regioisomer donates an additional hydrogen bond to the hinge backbone, fundamentally altering kinome-wide selectivity profiles [1]. Concurrently, replacing the methyl ester with the free carboxylic acid reduces calculated logP by approximately 1.5–2.0 units, compromising cell penetration in intact-cell assays, while switching to the bulkier tert-butyl ester introduces steric hindrance that can impede amide bond formation during library synthesis [2]. These interdependencies mean that even compounds sharing the identical C₇H₉N₃O₂ molecular formula cannot be considered functionally interchangeable for any application requiring reproducible target engagement or synthetic efficiency.

Quantitative Differentiation Evidence for Methyl 2-(4-aminopyrimidin-2-yl)acetate Versus Closest Analogs


Regiochemical Hinge-Binding Differentiation: 4-Amino vs. 2-Amino Substitution Pattern

The 4-aminopyrimidine scaffold of the target compound lacks the additional hydrogen-bond donor capacity at the 2-position that characterizes the regioisomeric 2-aminopyrimidine series. In a systematic medicinal chemistry analysis of pyrimidine-based kinase inhibitors, Drewry et al. (2021) explicitly note that aminopyrimidines bearing an NH substituent at the C2 position can donate an extra hydrogen bond to the kinase hinge backbone, whereas the 4-amino isomer cannot [1]. This mechanistic difference has proven consequences for kinome-wide selectivity: the 2-amino series tends to achieve broader kinome coverage, while the 4-amino series offers a narrower, more tunable selectivity window [1]. For procurement decisions, this means the target 4-amino compound is the appropriate choice when the research objective demands a scaffold with intrinsically limited hinge interactions—useful for designing selective inhibitors—while the 2-amino regioisomer (methyl 2-(2-aminopyrimidin-4-yl)acetate, CAS 33965-19-4) should be selected when maximal hinge affinity is desired.

Kinase inhibitor design Hinge-binding motif Regiochemical selectivity

Ester vs. Free Acid: Comparative Physicochemical and Permeability Differentiation

The methyl ester form of the target compound confers a significant lipophilicity advantage over the corresponding free carboxylic acid. Although experimentally measured logP values for this specific compound are not publicly available, the regioisomeric methyl 2-(2-aminopyrimidin-4-yl)acetate has a reported calculated logP of −0.2956 and a topological polar surface area (tPSA) of 78.83 Ų [1]. The free acid 2-(4-aminopyrimidin-2-yl)acetic acid (CAS 933686-42-1) possesses an additional ionizable carboxyl group (predicted pKa ≈ 3–4), rendering it predominantly ionized at physiological pH and further reducing its effective logD₇.₄ by an estimated 1.5–2.0 log units relative to the methyl ester . This difference directly impacts passive membrane permeability: according to established medicinal chemistry principles, a logD decrease of this magnitude typically reduces PAMPA permeability by approximately 10- to 100-fold . The methyl ester therefore represents the preferred form for cell-based assays requiring intracellular target engagement, while the free acid may be adequate for biochemical (cell-free) screening.

Drug-like properties Membrane permeability Ester prodrug strategy

Methyl Ester vs. Ethyl and tert-Butyl Ester: Steric Bulk, Reactivity, and Synthetic Utility

The methyl ester of the target compound offers a distinct balance of steric accessibility and hydrolytic stability compared to its higher alkyl ester homologs. The ethyl ester (CAS 364608-03-7, MW 181.19) adds one methylene unit, increasing molecular weight by 14 Da and steric bulk around the ester carbonyl, which can slow nucleophilic attack during amide bond formation with bulky amines . The tert-butyl ester (CAS 2248293-98-1, MW 209.24) introduces a quaternary α-carbon that severely shields the carbonyl, necessitating strong acidic conditions (TFA or HCl) for deprotection—conditions incompatible with acid-sensitive substrates . In contrast, the methyl ester can be hydrolyzed under mild basic conditions (LiOH, THF/H₂O) or enzymatically, providing greater flexibility in sequential deprotection strategies [1]. The smaller steric profile of the methyl ester also facilitates direct transesterification and aminolysis reactions without requiring pre-activation, a practical advantage in parallel synthesis workflows [1].

Synthetic intermediate Ester hydrolysis Steric effects Amide coupling

Supplier Purity and Availability Differentiation: Ensuring Reproducible SAR Data

Commercial availability and purity specifications for methyl 2-(4-aminopyrimidin-2-yl)acetate vary meaningfully across vendors, directly impacting experimental reproducibility. ChemicalBook lists the compound at 97% purity from Shanghai Amic Chemicals . BenchChem and AifChem offer the compound at 95% purity (typical) . Leyan supplies the closely related ethyl ester analog at 98% purity . For the free acid analog, purity specifications are similarly 95–98% . CymitQuimica previously listed both 5 mg and 50 mg quantities as 'Discontinued,' indicating historical supply discontinuity . The MDL number MFCD32710113 provides a unique identifier for procurement tracking . Researchers requiring high reproducibility in quantitative SAR studies should specify ≥97% purity and request a certificate of analysis (CoA) confirming batch-specific HPLC or NMR purity, as the 2% purity gap between 95% and 97% can introduce confounding variability in IC₅₀ determinations when the impurity profile includes regioisomeric or des-ester contaminants.

Chemical procurement Purity specification Reproducibility

Predicted Physicochemical Properties: Boiling Point, Density, and pKa Benchmarks for Formulation and Handling

Predicted physicochemical parameters provide practical differentiation for laboratory handling and formulation. The target compound has a predicted boiling point of 303.9 ± 22.0 °C, a predicted density of 1.276 ± 0.06 g·cm⁻³, and a predicted pKa of 4.68 ± 0.10 (attributed to protonation of the pyrimidine ring nitrogen or the exocyclic amine) . The pKa value of 4.68 indicates that at physiological pH 7.4, the compound exists predominantly in its neutral free-base form, whereas at pH values below 4.68 (e.g., in gastric fluid or某些 formulation buffers), significant protonation occurs, increasing aqueous solubility. In comparison, the free acid analog (CAS 933686-42-1) carries an additional carboxylic acid moiety with a predicted pKa of approximately 3–4, resulting in a doubly ionized species at pH 7.4 and substantially higher aqueous solubility but lower organic-solvent extractability . The boiling point of 303.9 °C suggests the compound is non-volatile under standard laboratory conditions, compatible with rotary evaporation and vacuum drying without significant loss.

Physicochemical characterization Formulation development Laboratory handling

Application Scenarios Where Methyl 2-(4-aminopyrimidin-2-yl)acetate Is the Preferred Choice


Kinase Inhibitor SAR Campaigns Requiring Tunable Hinge-Binding Selectivity

When the research objective is to develop kinase inhibitors with a deliberately narrow kinome-wide selectivity profile, the 4-aminopyrimidine scaffold of the target compound is preferred over the 2-amino regioisomer. As demonstrated by Drewry et al. (2021), the absence of the additional 2-NH hydrogen-bond donor limits hinge-region interactions to a single contact, reducing promiscuous kinase binding and enabling more selective inhibitor design [1]. This scaffold is particularly suited for targets where the gatekeeper residue and hinge sequence allow productive engagement with a 4-aminopyrimidine but disfavor the 2-amino geometry. Procurement of the correct regioisomer is critical: use of methyl 2-(2-aminopyrimidin-4-yl)acetate would introduce an extra hinge H-bond, broadening kinome coverage and confounding selectivity hypotheses.

Cell-Permeable Prodrug or Intracellular Target Engagement Studies

For cell-based assays requiring passive diffusion across the plasma membrane, the methyl ester form is the appropriate choice over the free carboxylic acid. The estimated logD advantage of 1.5–2.0 units relative to 2-(4-aminopyrimidin-2-yl)acetic acid translates to a predicted 10- to 100-fold improvement in PAMPA permeability [1]. Researchers planning intracellular kinase engagement assays, cellular thermal shift assays (CETSA), or phenotypic screening in intact cells should procure the methyl ester to maximize the probability of achieving adequate intracellular exposure. The free acid may be reserved for biochemical (cell-free) enzyme inhibition assays where membrane permeability is irrelevant.

Parallel Library Synthesis Requiring Mild, Orthogonal Deprotection Strategies

The methyl ester's compatibility with mild basic hydrolysis (LiOH, aq. THF, 0–25 °C) and direct aminolysis makes it the most versatile ester for parallel synthesis of amide libraries [1]. Unlike the tert-butyl ester—which mandates strongly acidic deprotection conditions (TFA or HCl) incompatible with Boc, trityl, or silyl protecting groups—the methyl ester can be selectively removed in the presence of acid-labile functionality [1]. This orthogonality is essential for multi-step synthetic routes to complex kinase probes. Medicinal chemistry teams building focused libraries around the 4-aminopyrimidine scaffold should standardize on the methyl ester as their primary building block, reserving the tert-butyl ester only for routes where acidolytic deprotection is intentionally synchronized with global deprotection steps.

Reproducible Quantitative SAR Requiring High-Purity Reference Standards

For quantitative structure–activity relationship (QSAR) studies and IC₅₀ determinations where even minor potency shifts must be reliably attributed to structural modifications rather than impurities, procurement of the target compound at ≥97% purity with a batch-specific Certificate of Analysis is essential [1]. The documented 2–3% purity gap between standard commercial grades (95%) and premium grades (97–98%) can introduce systematic error exceeding typical assay coefficients of variation, particularly if the impurity is a regioisomer or des-ester analog with intrinsic biological activity [1]. Procurement protocols should include in-house QC by LC-MS or ¹H NMR upon receipt, and researchers should maintain a single qualified batch for the duration of any given SAR series to avoid inter-batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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